molecular formula C7H16N2 B119905 N,N-dimethylpiperidin-2-amine CAS No. 155430-14-1

N,N-dimethylpiperidin-2-amine

Cat. No. B119905
M. Wt: 128.22 g/mol
InChI Key: JLWYGCXXSQYBQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethylpiperidin-2-amine, also known as DM2A, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. DM2A is a derivative of piperidine, a six-membered ring compound commonly used in the synthesis of pharmaceuticals and other organic compounds. DM2A has unique properties that make it useful in scientific research, particularly in the study of the nervous system and its functions.

Mechanism Of Action

N,N-dimethylpiperidin-2-amine acts as a selective agonist of the sigma-1 receptor, binding to the receptor and activating downstream signaling pathways. The exact mechanism of action of N,N-dimethylpiperidin-2-amine is not well understood, but it is thought to involve the modulation of calcium ion channels and the regulation of neurotransmitter release. N,N-dimethylpiperidin-2-amine has been shown to increase the release of dopamine and norepinephrine in the brain, suggesting that it may have potential applications in the treatment of depression and other mood disorders.

Biochemical And Physiological Effects

N,N-dimethylpiperidin-2-amine has been shown to have a number of biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that N,N-dimethylpiperidin-2-amine can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that N,N-dimethylpiperidin-2-amine can reduce inflammation and oxidative stress, suggesting that it may have potential applications in the treatment of inflammatory diseases such as arthritis and multiple sclerosis.

Advantages And Limitations For Lab Experiments

N,N-dimethylpiperidin-2-amine has a number of advantages as a research tool, including its selective agonist activity at the sigma-1 receptor and its relatively simple synthesis method. However, there are also some limitations to its use in lab experiments. N,N-dimethylpiperidin-2-amine has been shown to have some toxicity in animal studies, particularly at high doses, which may limit its use in certain applications. Additionally, more research is needed to fully understand the mechanism of action of N,N-dimethylpiperidin-2-amine and its potential applications in drug development.

Future Directions

There are a number of future directions for research on N,N-dimethylpiperidin-2-amine. One area of focus is the development of more selective sigma-1 receptor agonists, which could have fewer side effects and be more effective in treating neurological disorders. Another area of focus is the development of new applications for N,N-dimethylpiperidin-2-amine, particularly in the treatment of inflammatory diseases and cancer. Finally, more research is needed to fully understand the mechanism of action of N,N-dimethylpiperidin-2-amine and its potential applications in drug development.

Synthesis Methods

N,N-dimethylpiperidin-2-amine can be synthesized through a series of chemical reactions, starting with the reaction of piperidine with formaldehyde to form 4-piperidone. This intermediate compound is then reacted with dimethylamine to produce N,N-dimethylpiperidin-2-amine. The synthesis of N,N-dimethylpiperidin-2-amine is a relatively simple process, and the compound can be obtained in high yields with good purity.

Scientific Research Applications

N,N-dimethylpiperidin-2-amine has been shown to have potential applications in scientific research, particularly in the study of the nervous system. N,N-dimethylpiperidin-2-amine has been found to act as a selective agonist of the sigma-1 receptor, a protein that is involved in a variety of cellular processes, including the regulation of calcium ion channels and the modulation of neurotransmitter release. The sigma-1 receptor has been implicated in a number of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia, making it an attractive target for drug development.

properties

CAS RN

155430-14-1

Product Name

N,N-dimethylpiperidin-2-amine

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

N,N-dimethylpiperidin-2-amine

InChI

InChI=1S/C7H16N2/c1-9(2)7-5-3-4-6-8-7/h7-8H,3-6H2,1-2H3

InChI Key

JLWYGCXXSQYBQW-UHFFFAOYSA-N

SMILES

CN(C)C1CCCCN1

Canonical SMILES

CN(C)C1CCCCN1

synonyms

2-Piperidinamine,N,N-dimethyl-(9CI)

Origin of Product

United States

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